molecular formula C19H24ClN5O2 B10868404 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10868404
M. Wt: 389.9 g/mol
InChI Key: IEOLSSVUGGXTMW-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethyl group, and a methylbutylamino group attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the chlorobenzyl position .

Scientific Research Applications

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H24ClN5O2

Molecular Weight

389.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione

InChI

InChI=1S/C19H24ClN5O2/c1-12(2)9-10-21-18-22-16-15(17(26)24(4)19(27)23(16)3)25(18)11-13-7-5-6-8-14(13)20/h5-8,12H,9-11H2,1-4H3,(H,21,22)

InChI Key

IEOLSSVUGGXTMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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